2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
CAS No.: 91265-97-3
Cat. No.: VC3762971
Molecular Formula: C10H12O2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91265-97-3 |
|---|---|
| Molecular Formula | C10H12O2S2 |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan |
| Standard InChI | InChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3 |
| Standard InChI Key | XHMKUMOVGFTUCW-UHFFFAOYSA-N |
| SMILES | CC1=C(CCO1)SSC2=C(OC=C2)C |
| Canonical SMILES | CC1=C(CCO1)SSC2=C(OC=C2)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s structure features two substituted furan rings connected via a disulfide bond. The first furan ring (2-methylfuran) is substituted at the 3-position, while the second ring (5-methyl-2,3-dihydrofuran) is partially hydrogenated, adopting a tetrahydrofuran-like conformation . The disulfide bridge between the C3 position of the furan and the C4 position of the dihydrofuran introduces conformational rigidity and redox sensitivity, as disulfide bonds are prone to reduction under physiological conditions .
Table 1: Key Molecular Descriptors
Synthesis and Production
Reported Methodologies
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Thiol-Disulfide Exchange: Reaction of 3-mercapto-2-methylfuran with 4-mercapto-5-methyl-2,3-dihydrofuran under oxidative conditions (e.g., I₂, H₂O₂) .
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Cross-Coupling: Palladium-catalyzed coupling between furylthiols and dihydrofuryl halides, though this method risks over-oxidation to sulfonic acids .
Challenges in Synthesis
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Regioselectivity: Ensuring disulfide formation occurs exclusively between the C3 and C4 positions requires careful control of reaction kinetics .
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Stability: The disulfide bond is susceptible to reduction by glutathione or other biological nucleophiles, complicating storage and handling.
Chemical Properties and Reactivity
Table 2: Predicted Reactivity Pathways
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | DTT, TCEP | 2-Methyl-3-mercaptofuran + 5-Methyl-4-mercapto-2,3-dihydrofuran |
| Oxidation | H₂O₂, O₃ | Sulfoxides or sulfones |
| Alkylation | CH₃I, K₂CO₃ | S-Methyl derivatives |
Biological Activities and Applications
Industrial Uses
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Flavor Chemistry: Similar disulfide-containing furans contribute to meaty or roasted flavors in processed foods .
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Polymer Additives: As a cross-linking agent in sulfur-cured rubbers, though this application remains speculative.
Future Research Directions
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